Methyl [4-(allyloxy)-3-chlorophenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15-2/h3-5,7H,1,6,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTFQAXTOBDXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23918-07-2 | |
| Record name | Methyl 3-chloro-4-(2-propen-1-yloxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23918-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [4-(allyloxy)-3-chlorophenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Ortho-Chlorophenyl Allyl Ether
The foundational step involves preparing ortho-chlorophenyl allyl ether (IV ), achieved by reacting ortho-chlorophenol with allyl chloride in the presence of potassium hydroxide. This nucleophilic substitution proceeds in aqueous or mixed solvent systems, yielding IV with >90% efficiency. Key variables include:
Glyoxalate Ester Formation
Ortho-chlorophenyl allyl ether undergoes Friedel-Crafts acylation with dimethyl oxalate (replacing diethyl oxalate in the original patent) under anhydrous conditions. Aluminum chloride catalyzes the reaction, forming 3-chloro-4-allyloxyphenyl glyoxalate methyl ester (VI ):
Critical Parameters :
Wolff-Kishner Reduction to Acetate Ester
The glyoxalate ester (VI ) is reduced to methyl [4-(allyloxy)-3-chlorophenyl]acetate via a modified Wolff-Kishner reaction. Hydrazine monohydrate and potassium hydroxide in diethylene glycol at 90–100°C for 3 hours achieve near-quantitative yields:
Advantages Over Ethyl Ester Routes :
Ester Hydrolysis and Re-Esterification (Alternative Pathway)
For systems requiring post-synthesis modification, the ethyl ester intermediate from the original patent can be transesterified with methanol. Using sulfuric acid (2 mol%) in refluxing methanol (12 hours) achieves >90% conversion:
Direct Esterification of [4-(Allyloxy)-3-Chlorophenyl]Acetic Acid
Acid-Catalyzed Fischer Esterification
The carboxylic acid precursor, synthesized via hydrolysis of the ethyl ester, reacts with methanol under acidic conditions:
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Methanol:Acid Ratio | 10:1 | Maximizes esterification equilibrium |
| Temperature | 65°C | Balances rate vs. volatility |
| Catalyst (H₂SO₄) | 2 wt% | Prevents dehydration side reactions |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
The AlCl₃ catalyst from Step 1.2 can be recovered via aqueous workup, reducing costs by 15–20%. Diethylene glycol from the Wolff-Kishner step is distilled and reused.
Byproduct Management
Key byproducts include:
-
Nitrogen gas : Safely vented during Wolff-Kishner reduction.
-
Ethanol/water mixtures : Fractionally distilled for solvent recovery.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Four-Step (Methyl) | 4 | 78 | 1.0 | Excellent |
| Transesterification | 5 | 70 | 1.2 | Moderate |
| Mitsunobu | 3 | 65 | 2.5 | Poor |
Chemical Reactions Analysis
Types of Reactions: Methyl [4-(allyloxy)-3-chlorophenyl]acetate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild heating conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
Methyl [4-(allyloxy)-3-chlorophenyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of anti-inflammatory and analgesic drugs.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides
Mechanism of Action
The mechanism of action of Methyl [4-(allyloxy)-3-chlorophenyl]acetate involves its interaction with specific molecular targets and pathways. The allyloxy group allows for the formation of reactive intermediates that can interact with enzymes and receptors. The chlorine atom enhances the compound’s reactivity and specificity towards certain biological targets. These interactions lead to the modulation of biochemical pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chlorophenyl Acetate Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Key Features/Applications | Reference |
|---|---|---|---|---|
| This compound | Allyloxy (4), Cl (3), methyl ester | C₁₂H₁₃ClO₃ | Anti-inflammatory prodrug of Alcofenac | |
| Methyl 4-(benzyloxy)-3-chlorophenylacetate | Benzyloxy (4), Cl (3), hydroxyl, methyl ester | C₁₆H₁₅ClO₄ | Enhanced polarity due to hydroxyl group; potential metabolite | |
| Methyl (3-chlorophenyl)acetate | Cl (3), methyl ester | C₉H₉ClO₂ | Positional isomer; simpler structure | |
| Methyl (4-chlorophenyl)acetate | Cl (4), methyl ester | C₉H₉ClO₂ | Positional isomer; differing electronic effects | |
| SR58611A (Ethyl ester derivative) | Cl (3), ethyl ester, complex substituents | C₂₀H₂₄ClNO₃ | Beta-3 adrenergic agonist (ED₅₀ = 0.2 mg/kg) |
Key Observations:
- Substituent Effects: Replacing the allyloxy group with benzyloxy (as in ) introduces bulkier aromatic substituents, which may reduce metabolic stability but increase π-π interactions in biological targets.
- Positional Isomerism : Chlorine position (3- vs. 4-) impacts electronic distribution. For example, 3-chloro derivatives (e.g., Methyl (3-chlorophenyl)acetate ) may exhibit different dipole moments and binding affinities compared to 4-chloro analogs.
- Ester Group Variation : Ethyl esters like SR58611A show lower potency (higher ED₅₀) than methyl esters in beta-3 adrenergic activity, suggesting methyl groups may optimize pharmacokinetics.
Physicochemical Properties
- Metabolic Stability : Allyloxy groups are prone to oxidative metabolism, whereas benzyloxy groups (as in ) may undergo slower degradation due to aromatic stability.
Biological Activity
Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS No. 23918-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR) based on recent research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 10 | 64 |
| Bacillus subtilis | 12 | 32 |
| Pseudomonas aeruginosa | 8 | 128 |
The compound exhibited significant activity against Staphylococcus aureus , with a maximum zone of inhibition noted at 15 mm. The MIC values indicate moderate effectiveness, especially against Gram-positive bacteria compared to Gram-negative strains like Pseudomonas aeruginosa , which showed lower sensitivity.
The biological activity of this compound can be attributed to its interaction with bacterial cell membranes and potential inhibition of key metabolic pathways. The proposed mechanism includes:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes critical for bacterial growth, although further research is needed to elucidate these pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl ring significantly affect the biological activity of this compound.
- Substitution Effects : The presence of the chlorine atom at the meta position enhances antimicrobial activity by increasing electron-withdrawing effects, which may stabilize reactive intermediates during enzymatic interactions.
- Allyloxy Group : The allyloxy moiety appears crucial for maintaining solubility and enhancing membrane permeability, contributing to the compound's overall efficacy.
Case Studies
A recent study evaluated various derivatives of this compound in vitro against a panel of bacterial strains. Results demonstrated that modifications in the alkoxy chain length and substitution patterns led to variations in antimicrobial potency:
- Derivatives with longer alkoxy chains exhibited reduced activity, suggesting an optimal chain length for membrane interaction.
- Compounds lacking the chlorine substituent showed diminished effectiveness against Staphylococcus aureus, reinforcing its importance in maintaining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
